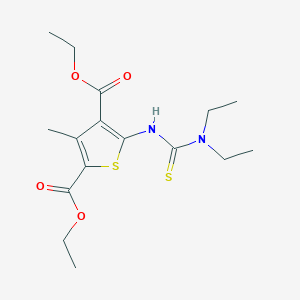
Diethyl 5-(diethylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-(diethylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate, also known as Diethylcarbamothioylamino-3-methylthiophene-2,4-dicarboxylate (DETC), is a synthetic compound that has been widely studied for its potential applications in scientific research. DETC is a member of the thiophene family of compounds and is highly versatile due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of DETC is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DETC has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DETC has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells. In addition, DETC has been shown to have antioxidant properties, and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DETC is its versatility. It can be used in a wide range of scientific research applications, and has been shown to be effective in a number of different experimental models. However, there are also some limitations to its use. For example, it can be difficult to obtain pure samples of DETC, and it can be expensive to synthesize.
Orientations Futures
There are a number of potential future directions for research on DETC. One area of interest is the development of new synthetic methods for the production of DETC, which could make it more readily available for scientific research. Another area of interest is the development of new applications for DETC, particularly in the treatment of diseases such as cancer and Alzheimer's disease. Finally, there is also interest in studying the potential side effects of DETC, and in determining the optimal dosage and administration methods for its use in scientific research.
Méthodes De Synthèse
DETC can be synthesized using a variety of methods, including the reaction of 3-methylthiophene-2,4-dicarboxylic acid with diethylamine and carbon disulfide. Other methods involve the reaction of 3-methylthiophene-2,4-dicarboxylic acid with thionyl chloride and diethylamine, or the reaction of 3-methylthiophene-2,4-dicarboxylic acid with diethylamine and phosphorus pentasulfide.
Applications De Recherche Scientifique
DETC has been used extensively in scientific research due to its unique chemical properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H24N2O4S2 |
|---|---|
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
diethyl 5-(diethylcarbamothioylamino)-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C16H24N2O4S2/c1-6-18(7-2)16(23)17-13-11(14(19)21-8-3)10(5)12(24-13)15(20)22-9-4/h6-9H2,1-5H3,(H,17,23) |
Clé InChI |
CPRHJHNVVLSWKP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
SMILES canonique |
CCN(CC)C(=S)NC1=C(C(=C(S1)C(=O)OCC)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 2-[[2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274908.png)
![methyl 2-[[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274910.png)
![methyl 2-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274912.png)
![methyl 2-[(2-piperidinoacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B274915.png)
![3H-[1,2,3]Triazolo[4,5-d]pyrimidine, 7-(4-methyl-1-piperidinyl)-3-(phenylmethyl)-](/img/structure/B274917.png)
![2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274923.png)
![2-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-methoxyphenyl)ethanone](/img/structure/B274925.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B274928.png)
![2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(phenylcarbamoyl)acetamide](/img/structure/B274931.png)
![Diethyl 5-[(1,3-benzodioxol-5-ylcarbamothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274952.png)
![Diethyl 3-methyl-5-[(6-methylpyridin-2-yl)carbamothioylamino]thiophene-2,4-dicarboxylate](/img/structure/B274953.png)

